Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 122718-49-4
VCID: VC14517574
InChI: InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3
SMILES:
Molecular Formula: C19H29ClN2O
Molecular Weight: 336.9 g/mol

Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-

CAS No.: 122718-49-4

Cat. No.: VC14517574

Molecular Formula: C19H29ClN2O

Molecular Weight: 336.9 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanol, 1-[1-(3-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]- - 122718-49-4

Specification

CAS No. 122718-49-4
Molecular Formula C19H29ClN2O
Molecular Weight 336.9 g/mol
IUPAC Name 1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol
Standard InChI InChI=1S/C19H29ClN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3
Standard InChI Key GRUIIAQNNWQJPW-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s molecular formula is C₁₉H₂₉ClN₂O, with a molecular weight of 336.9 g/mol . Key structural features include:

  • A cyclohexanol core (a six-membered cyclohexane ring with a hydroxyl group).

  • A piperazine ring substituted at the 1-position with a 3-chlorophenyl group and at the 2-position with a 4-methyl group.

  • An ethyl linker connecting the piperazine to the cyclohexanol.

Table 1: Key Molecular Data

PropertyValueSource
CAS Number122718-49-4
Molecular FormulaC₁₉H₂₉ClN₂O
Molecular Weight336.9 g/mol
SMILESCN1CCN(CC1)CC(C2=CC(=CC=C2)Cl)C3(CCCCC3)O
InChIKeyGRUIIAQNNWQJPW-UHFFFAOYSA-N

Structural Comparisons

A closely related analog, 1-[1-(3-Chlorophenyl)-2-piperazin-1-ylethyl]cyclohexanol (CAS 681803-09-8), differs by lacking the 4-methyl substituent on the piperazine ring. This structural variation impacts molecular weight (322.9 vs. 336.9 g/mol) and potentially alters pharmacokinetic properties .

Synthesis and Chemical Modifications

Synthesis Pathways

The synthesis typically involves:

  • Reaction of 1-(3-chlorophenyl)piperazine with a cyclohexanol derivative.

  • Alkylation of the piperazine nitrogen at the 2-position using an ethylating agent.

  • Introduction of the 4-methyl group via nucleophilic substitution or reductive alkylation.

Continuous flow reactors are often employed to optimize yield and purity, particularly in industrial settings.

Key Reactants and Conditions

StepReactants/ConditionsPurpose
Piperazine Functionalization1-(3-Chlorophenyl)piperazine, Ethyl bromideIntroduce ethyl linker to piperazine
Cyclohexanol CouplingCyclohexanol, Base (e.g., K₂CO₃)Form ether bond to cyclohexanol core

Pharmacological and Biological Activity

Receptor Interactions

While direct pharmacological data for this compound is limited, its structural analogs suggest potential activity at:

  • Serotonin receptors (e.g., 5-HT₂C), as seen in related piperazine derivatives.

  • Dopamine transporters, given the high potency of similar compounds like 3C-PEP (a dopamine reuptake inhibitor) .

Bioavailability and Metabolism

The 4-methyl group enhances lipophilicity, potentially improving membrane permeability and oral bioavailability. Computational models predict:

  • LogP (octanol-water partition coefficient): ~2.9 (estimated from structural analogs) .

  • Solubility: Moderate in aqueous environments, suitable for in vivo administration .

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a building block in synthesizing:

  • Antipsychotics: Piperazine derivatives are used to modulate dopamine and serotonin pathways.

  • Antidepressants: Structural analogs exhibit affinity for neurotransmitter transporters.

Organic Synthesis

The compound’s reactive sites (hydroxyl, piperazine N-atoms) enable further functionalization, such as:

  • N-alkylation: To create quaternary ammonium salts.

  • O-acylation: To form esters or carbamates.

HazardClassificationPrecautions
ToxicityAcute toxicity data unavailableHandle with gloves and fume hood
FlammabilityNon-flammableStore in cool, dry place
StabilityHygroscopicKeep away from moisture

Comparative Analysis with Structural Analogs

Key Differences with Non-Methylated Analog

PropertyThis CompoundNon-Methyl Analog (CAS 681803-09-8)
Molecular Weight336.9 g/mol322.9 g/mol
Piperazine Substituents4-MethylUnsubstituted
LogP~2.9~2.1

Functional Implications

The 4-methyl group may:

  • Enhance binding affinity to hydrophobic receptor pockets.

  • Reduce metabolic clearance via increased steric hindrance.

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